molecular formula C23H24N4O3S2 B1230202 2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide

2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide

Cat. No. B1230202
M. Wt: 468.6 g/mol
InChI Key: UFEQYRJCKVCSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Biological Applications

The compound has been explored in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) synthesized new heterocyclic compounds derived from a related compound, which demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Selič et al. (1997) prepared N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones using a related compound, highlighting its utility in the synthesis of novel heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Pharmacological Properties

T. Nagao et al. (1972) explored the pharmacological properties of a related derivative, revealing its strong coronary vasodilator activity. This study indicates the potential medicinal applications of similar compounds (Nagao, Sato, Iwasawa, Takada, & Ishida, 1972).

Chemical Transformations and Derivatives

The compound is involved in diverse chemical transformations, leading to a variety of derivatives with potential applications. For instance, Meziane et al. (1998) reported a solvent-free synthesis of related benzimidazole derivatives, demonstrating the compound's versatility in organic synthesis (Meziane, Rahmouni, Bazureau, & Hamelin, 1998). Zupančič et al. (2009) synthesized substituted pyrido[4,3-d]pyrimidine-8-carboxylates, illustrating the compound's role in producing pharmacologically interesting molecules (Zupančič, Svete, & Stanovnik, 2009).

properties

Product Name

2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N4O3S2/c1-26(2)11-12-27-22(29)21-20(17-9-4-5-10-18(17)32-21)25-23(27)31-14-19(28)24-15-7-6-8-16(13-15)30-3/h4-10,13H,11-12,14H2,1-3H3,(H,24,28)

InChI Key

UFEQYRJCKVCSOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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